Fmoc-Pro-OSu Enabled Crystallization-Based Purification Achieves 72–85% Yield in Bivalirudin Fragment Synthesis
Fmoc-Pro-OSu demonstrates a key differentiator in process-scale peptide synthesis by enabling a high-yielding, crystallization-based purification, eliminating the need for chromatography. In a patented method for a protected bivalirudin pentapeptide fragment (Fmoc-Pro-Gly-Gly-Gly-Gly-OH), the use of Fmoc-Pro-OSu as the starting material achieved isolated yields of 72–85% after recrystallization. This is a significant advantage over standard solid-phase approaches using in situ activation of Fmoc-Pro-OH, which typically necessitate costly and time-consuming preparative HPLC purification steps [1].
| Evidence Dimension | Isolated Yield of Protected Pentapeptide Fragment (Fmoc-Pro-Gly-Gly-Gly-Gly-OH) |
|---|---|
| Target Compound Data | 72% to 85% yield after recrystallization |
| Comparator Or Baseline | Standard SPPS using Fmoc-Pro-OH with in situ activation (yield not explicitly stated, but purification typically requires preparative HPLC, not crystallization) |
| Quantified Difference | Quantitative yield benefit of 72-85% with a non-chromatographic purification; cost and time savings are implied but not numerically defined for the comparator. |
| Conditions | Liquid-phase synthesis; Fmoc-Pro-OSu reacted with diglycine (2Gly-OH) in an aqueous/organic mixture; product isolated by pH adjustment and crystallization. Process designed for industrial scale. |
Why This Matters
This data demonstrates that selecting Fmoc-Pro-OSu over the standard Fmoc-Pro-OH building block can enable a more cost-effective and scalable purification strategy (crystallization vs. preparative HPLC) for certain peptide sequences, directly impacting manufacturing cost-of-goods and throughput.
- [1] Jinan Aisi Pharmaceutical Technology Co., Ltd. (2019). A process method for synthesizing a protected pentapeptide fragment of bivalirudin by high-efficiency liquid phase method in large quantities. Chinese Patent CN110183532A. View Source
